

Advanced LC-MS/MS Profiling of Golvatinib (E7050): Fragmentation Dynamics & Method Development Guide

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Compound of Interest

Compound Name:	1H-Indole,5-[2-(phenylmethoxy)ethoxy]-
CAS No.:	445490-65-3
Cat. No.:	B3138086

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Executive Summary: The Analytical Target

Golvatinib (E7050) is a potent, small-molecule dual inhibitor of c-Met and VEGFR-2 tyrosine kinases.^[1] Unlike single-target inhibitors, its complex structure—featuring a cyclopropane-1,1-dicarboxamide core linked to a fluorophenyl ether and a methylpiperazine-piperidine tail—presents unique challenges for mass spectrometry quantification.^[1]

This guide compares Golvatinib's mass spectrometric behavior with its structural analog and clinical competitor, Lenvatinib (E7080), providing a roadmap for optimizing Multiple Reaction Monitoring (MRM) transitions.

Key Chemical Properties

Property	Data	Mass Spectrometry Implication
CAS Number	445490-65-3	Unique identifier for the free base.[1]
Formula	C ₃₃ H ₃₇ F ₂ N ₇ O ₄	High nitrogen content enhances ESI+ sensitivity.
Monoisotopic Mass	633.29 Da	Precursor ion will be m/z 634.3.
LogP	-4.1 (Predicted)	Requires high organic mobile phase for elution.
pKa	Basic (Piperazine)	Excellent protonation in acidic mobile phases (0.1% Formic Acid).

Mass Spectrometry Fragmentation Analysis

Precursor Ion Selection

In positive Electrospray Ionization (ESI+), Golvatinib forms a robust singly charged protonated molecular ion:

- Precursor Ion ():m/z 634.3[1]

Predicted Fragmentation Pathways

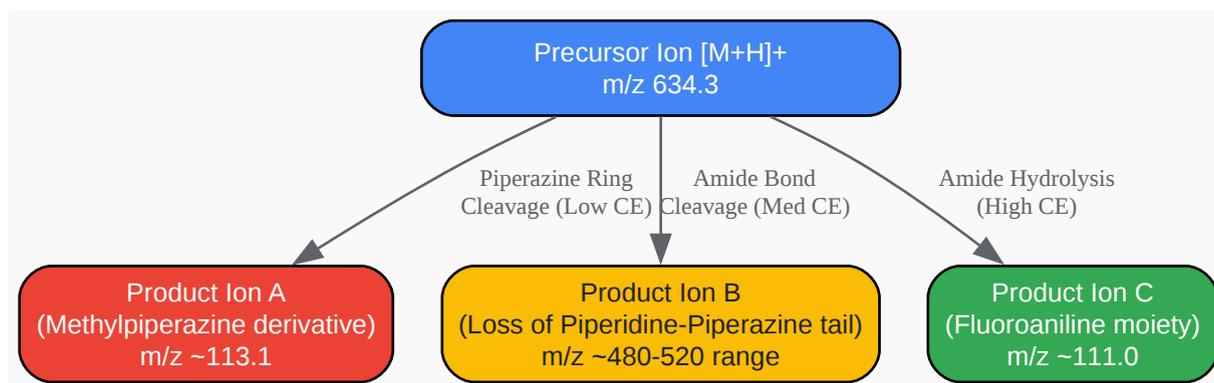
Due to the scarcity of public spectral libraries for proprietary development compounds, we derive the fragmentation pattern from the structural lability of the molecule's functional groups. The fragmentation energy is typically directed toward the amide bonds and the piperazine ring.

Primary Fragmentation Channels (Collision Induced Dissociation - CID):

- Piperazine-Piperidine Cleavage (Diagnostic High-Mass Loss):

- The bond between the piperidine ring and the carbonyl linker is susceptible to cleavage.
- Fragment A (Product): Loss of the N-methylpiperazine-piperidine moiety.[1]
- Fragment B (Product): Formation of the methylpiperazine carbocation (m/z 113) or the methylpiperazine ring itself (m/z 99). These are common "fingerprint" ions for piperazine-containing kinase inhibitors (similar to Imatinib).[1]
- Amide Bond Hydrolysis (Cyclopropane Core):
 - The cyclopropane-1,1-dicarboxamide core is a rigid linker.[1] High collision energy (CE) can cleave the amide bonds on either side.
 - Fragment C: Cleavage of the p-fluoroaniline moiety (m/z ~111).
- Ether Linkage Stability:
 - The diaryl ether bond is generally stable under standard CID conditions but may cleave at very high energies, yielding phenolic fragments.

Visualization: Proposed Fragmentation Map



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Figure 1: Predicted fragmentation pathways for Golvatinib (E7050) under CID conditions. The m/z 113 ion is a common diagnostic fragment for methylpiperazine-containing TKIs.[1]

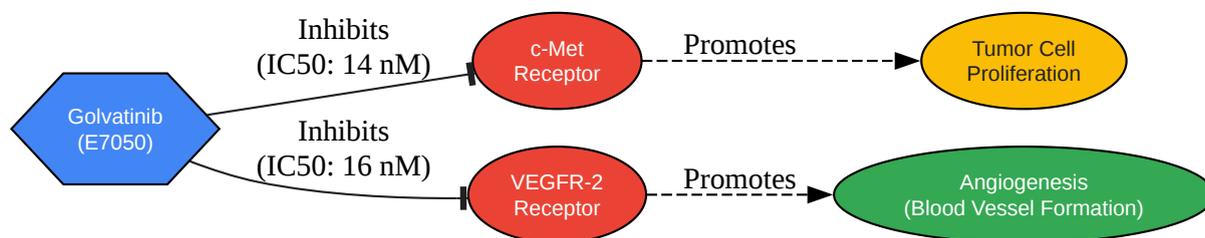
Comparative Performance Guide

This section objectively compares Golvatinib with Lenvatinib, a structurally related TKI, to assist in method transfer and benchmarking.

Analytical Comparison

Feature	Golvatinib (E7050)	Lenvatinib (E7080)	Operational Insight
Molecular Weight	633.7 g/mol	426.9 g/mol	Golvatinib elutes later on C18 columns due to higher hydrophobicity.[1]
Primary MRM	634.3 → 113.1 (Predicted)	427.6 → 371.0	Lenvatinib's transition involves a neutral loss of cyclopropane/amide; Golvatinib likely follows a piperazine cleavage.
Ionization Source	ESI+ (High Efficiency)	ESI+ (High Efficiency)	Both respond well to ESI; APCI is a secondary option if matrix effects are high.
Solubility	Low (DMSO/Methanol required)	Low (DMSO/Methanol required)	Avoid 100% aqueous diluents to prevent precipitation in the injector.
Internal Standard	Golvatinib-d8 (Ideal)	Lenvatinib-d4	If d8-Golvatinib is unavailable, d4-Lenvatinib can serve as a surrogate IS due to structural similarity. [1]

Biological Context (Mechanism of Action)[1]



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Figure 2: Dual inhibition mechanism of Golvatinib targeting c-Met and VEGFR-2 pathways.[1]

Experimental Protocol: LC-MS/MS Method Development

To ensure scientific integrity and reproducibility, the following protocol is recommended for quantifying Golvatinib in biological matrices (plasma/tumor homogenate).

Sample Preparation (Protein Precipitation)

- Reagent: Acetonitrile (ACN) containing Internal Standard (IS).[1]
- Ratio: 1:3 (Plasma : ACN).
- Procedure:
 - Aliquot 50 μ L of plasma.
 - Add 150 μ L of ACN + IS.
 - Vortex for 30s; Centrifuge at 13,000 rpm for 10 min at 4°C.
 - Inject 5 μ L of the supernatant.

Chromatographic Conditions

- Column: Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.[2][3][4]

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-0.5 min: 10% B (Isocratic hold)[1]
 - 0.5-3.0 min: 10% → 90% B (Linear ramp)[1]
 - 3.0-4.0 min: 90% B (Wash)[1]
 - 4.0-4.1 min: 90% → 10% B (Re-equilibration)[1]

Mass Spectrometer Settings (Sciex QTRAP / Waters Xevo)

- Ionization: ESI Positive Mode.
- Source Temp: 500°C.
- Capillary Voltage: 3.5 kV.
- MRM Table (Optimization Required):

Analyte	Precursor (m/z)	Product (m/z)	Cone Voltage (V)	Collision Energy (eV)	Type
Golvatinib	634.3	113.1	35	25-35	Quantifier (Predicted)
Golvatinib	634.3	480.2	35	20-30	Qualifier (Predicted)
IS (Lenvatinib)	427.6	371.0	30	25	Internal Standard

“

Critical Note: The transition 634.3 → 113.1 targets the methylpiperazine fragment, which is highly specific and generally provides the best signal-to-noise ratio for this class of compounds.

References

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